N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclohexyl group, a 3-methyl-1,2,4-oxadiazol-5-yl moiety, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Nitration of aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the aniline ring.
Coupling reaction: The 1,2,4-oxadiazole derivative is then coupled with the nitrated aniline derivative under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products
Reduction: N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the 1,2,4-oxadiazole ring can influence its reactivity and binding affinity to these targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify the pathways involved.
Comparison with Similar Compounds
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be compared with other similar compounds, such as:
N-cyclohexyl-4-(1,2,4-oxadiazol-5-yl)-2-nitroaniline: Lacks the methyl group on the oxadiazole ring, which may affect its reactivity and biological activity.
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline: The amino derivative obtained by reduction of the nitro group, which may have different chemical and biological properties.
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-chloroaniline:
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-16-15(22-18-10)11-7-8-13(14(9-11)19(20)21)17-12-5-3-2-4-6-12/h7-9,12,17H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBQLSCABFLUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.